1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE
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Overview
Description
1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a methanesulfonyl group and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is attached through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the piperidine intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-METHANESULFONYL-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE: Unique due to its specific substitution pattern and functional groups.
Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring with various functional groups.
Uniqueness: this compound is unique due to the combination of its methanesulfonyl group and pyrrolidine moiety, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-methylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3S/c1-21(19,20)17-11-4-6-13(12-17)14(18)15-7-5-10-16-8-2-3-9-16/h13H,2-12H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMCTCXZDDJMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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